molecular formula C52H87N19O24 B12054618 L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl-

Cat. No.: B12054618
M. Wt: 1362.4 g/mol
InChI Key: FYEPIIASCNUBEH-MJBCRNAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the stepwise addition of amino acids using peptide coupling reagents under controlled conditions. The reaction typically requires the protection of functional groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides or phosphonium salts to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the peptide. These microorganisms can be optimized to express the desired peptide sequence, which is then purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein function, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid,L-arginyl-L-arginyl-L-arginyl-L-a-glutamyl-L-a-glutamyl-L-a-glutamyl-L-threonyl-L-a-glutamyl-L-a-glutamyl- is unique due to its complex structure and the presence of multiple glutamyl and arginyl residues. This complexity allows for diverse interactions and applications that are not possible with simpler peptides .

Properties

Molecular Formula

C52H87N19O24

Molecular Weight

1362.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C52H87N19O24/c1-23(72)39(48(93)69-30(11-17-36(79)80)45(90)67-29(10-16-35(77)78)46(91)70-32(49(94)95)13-19-38(83)84)71-47(92)31(12-18-37(81)82)68-44(89)28(9-15-34(75)76)66-43(88)27(8-14-33(73)74)65-42(87)26(7-4-22-62-52(58)59)64-41(86)25(6-3-21-61-51(56)57)63-40(85)24(53)5-2-20-60-50(54)55/h23-32,39,72H,2-22,53H2,1H3,(H,63,85)(H,64,86)(H,65,87)(H,66,88)(H,67,90)(H,68,89)(H,69,93)(H,70,91)(H,71,92)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,39+/m1/s1

InChI Key

FYEPIIASCNUBEH-MJBCRNAASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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